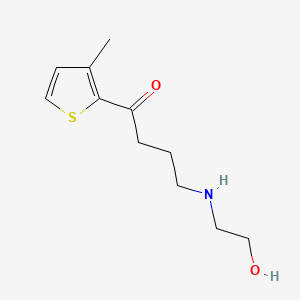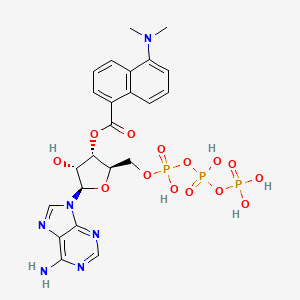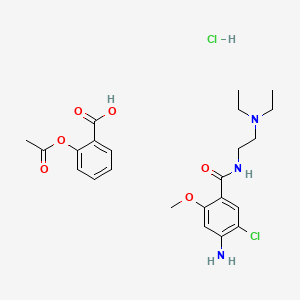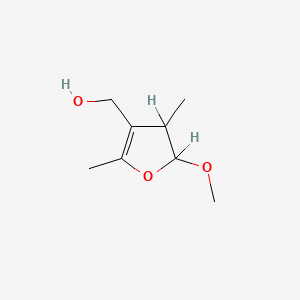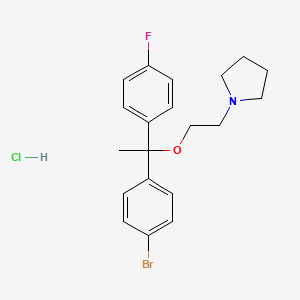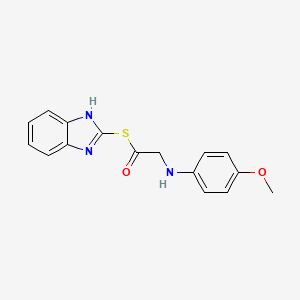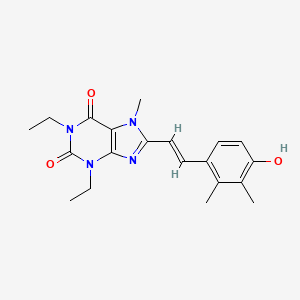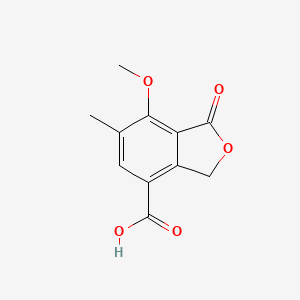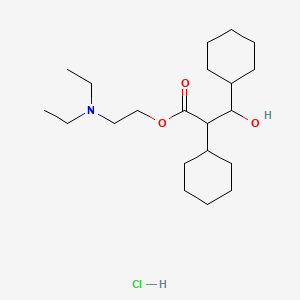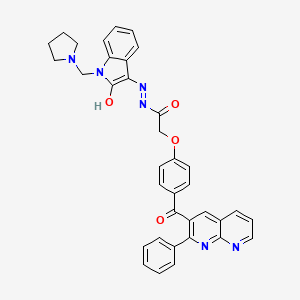
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride: is a chemical compound with a complex structureThe compound’s molecular formula is C11-H17-Cl-N2-O2.Cl-H, and it has a molecular weight of 281.21 .
Méthodes De Préparation
The synthesis of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves several steps The synthetic routes typically include the reaction of p-Phenetidine with chloroacetyl chloride to introduce the chloro group, followed by the reaction with diethylamine to form the diethylamino groupIndustrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-ethoxy-, hydrochloride can be compared with other similar compounds, such as:
p-Phenetidine, 3-chloro-beta-(dimethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a dimethylamino group instead of a diethylamino group and a methoxy group instead of an ethoxy group.
p-Phenetidine, 3-chloro-beta-(diethylamino)-5-methoxy-, hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
97173-06-3 |
|---|---|
Formule moléculaire |
C14H24Cl2N2O2 |
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
3-chloro-4-[2-(diethylamino)ethoxy]-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C14H23ClN2O2.ClH/c1-4-17(5-2)7-8-19-14-12(15)9-11(16)10-13(14)18-6-3;/h9-10H,4-8,16H2,1-3H3;1H |
Clé InChI |
DLQIXMCVXXWVPB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C(C=C1Cl)N)OCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


